L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid

HMG-CoA reductase inhibition tetrapeptide library screening hypocholesterolemic peptide potency

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (single-letter sequence YVAE; CAS 920979-11-9) is a synthetic tetrapeptide with the molecular formula C₂₂H₃₂N₄O₈ and a molecular weight of 480.5 g/mol. It belongs to the class of hypocholesterolemic food-derived peptides and functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase; EC 1.1.1.34), the rate-limiting enzyme in cholesterol biosynthesis.

Molecular Formula C22H32N4O8
Molecular Weight 480.5 g/mol
CAS No. 920979-11-9
Cat. No. B12630620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid
CAS920979-11-9
Molecular FormulaC22H32N4O8
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C22H32N4O8/c1-11(2)18(26-20(31)15(23)10-13-4-6-14(27)7-5-13)21(32)24-12(3)19(30)25-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,32)(H,25,30)(H,26,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1
InChIKeyMPMKLCJBYXJDSM-RPZXMPESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (YVAE, CAS 920979-11-9): Procurement-Oriented Profile of a Competitive HMG-CoA Reductase Inhibitory Tetrapeptide


L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (single-letter sequence YVAE; CAS 920979-11-9) is a synthetic tetrapeptide with the molecular formula C₂₂H₃₂N₄O₈ and a molecular weight of 480.5 g/mol [1]. It belongs to the class of hypocholesterolemic food-derived peptides and functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase; EC 1.1.1.34), the rate-limiting enzyme in cholesterol biosynthesis [2]. YVAE was rationally designed using a conformational proximity parameter approach based on the bioactive conformation of statin drugs and was selected from a peptide library alongside three structural analogs (IAVE, YAVE, IVAE) for comparative evaluation [2]. Its inhibitory mechanism, quantitatively characterized binding affinity, and role as a recognized scaffold for further potency optimization distinguish it within the hypocholesterolemic peptide class.

Why Generic Substitution of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (YVAE) with Other HMG-CoA Reductase Inhibitory Tetrapeptides Is Scientifically Unjustified


Tetrapeptides within the HMG-CoA reductase inhibitory class exhibit sequence-dependent potency variations exceeding one order of magnitude, even among compounds sharing identical amino acid composition [1]. The four-peptide library of IAVE, YAVE, IVAE, and YVAE—all composed of one aromatic, two branched-chain aliphatic, and one acidic residue—demonstrates that permutation of the central Val-Ala dipeptide unit alone produces measurable differences in IC₅₀ [2]. Furthermore, the inhibitory mechanism is not uniform: IAVP acts as an NADPH-competitive inhibitor, whereas YVAE and its direct analogs are HMG-CoA-competitive inhibitors, targeting distinct binding sites on the same enzyme [2]. These mechanistic and potency divergences preclude the interchangeable procurement of in-class tetrapeptides without compromising experimental reproducibility and biological endpoint interpretation.

Quantitative Comparative Evidence Guide for L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (YVAE): Potency, Mechanism, and Scaffold Differentiation Data


Direct Head-to-Head IC₅₀ Comparison: YVAE Demonstrates the Highest HMGR Inhibitory Potency Among Four Rationally Designed Tetrapeptide Library Members

In a head-to-head in vitro evaluation of four tetrapeptides (IAVE, YAVE, IVAE, and YVAE) designed from the same rational library and tested under identical conditions, YVAE achieved the lowest IC₅₀ value for HMG-CoA reductase inhibition [1]. The IC₅₀ of YVAE was 41.8 μM (41.2–41.8 μM across replicate determinations), compared to 44 μM for YAVE, 52 μM for IVAE, and 75 μM for IAVE [1][2]. YVAE therefore exhibits approximately 1.05-fold greater potency than its closest analog YAVE, 1.24-fold over IVAE, and 1.80-fold over IAVE within the same experimental system [1][2].

HMG-CoA reductase inhibition tetrapeptide library screening hypocholesterolemic peptide potency

Mechanistic Binding Affinity (Kᵢ): YVAE Is the Only Library Tetrapeptide with a Reported Equilibrium Dissociation Constant for HMG-CoA Competitive Binding

Among the four tetrapeptides selected from the statin-conformation-based library, only YVAE has a fully characterized equilibrium inhibitor binding constant (Kᵢ) [1]. Kinetic analysis established that YVAE is a competitive inhibitor of HMG-CoA with Kᵢ = 15.2 ± 1.4 μM [1]. This Kᵢ value provides a mechanistic binding affinity measurement independent of substrate concentration, unlike IC₅₀ which varies with assay conditions [2]. The availability of a validated Kᵢ allows researchers to perform rigorous enzyme kinetics modeling (e.g., Cheng-Prusoff correction) and to compare binding affinity across different assay formats, capabilities not afforded by comparator peptides lacking published Kᵢ data [2].

enzyme kinetics competitive inhibition binding affinity Kᵢ determination

Mechanism Specificity: YVAE Is an HMG-CoA-Competitive Inhibitor, Distinct from NADPH-Competitive Soybean Peptides Such as IAVP

HMG-CoA reductase is a bisubstrate enzyme utilizing both HMG-CoA and NADPH. In-class inhibitory peptides target different substrate-binding sites: YVAE, along with IAVE, YAVE, and IVAE, acts as a competitive inhibitor with respect to HMG-CoA, whereas the soybean-derived tetrapeptide IAVP acts as a competitive inhibitor with respect to NADPH [1][2]. This mechanistic bifurcation was explicitly delineated in the 2008 design study by Pak et al., which classified IAVP as an NADPH-competitive inhibitor and the YVAE-series peptides as HMG-CoA-competitive inhibitors [1]. IAVP exhibits an IC₅₀ of 340 μM [3], approximately 8.1-fold higher (less potent) than YVAE (IC₅₀ = 41.8 μM). The mechanistic distinction has direct experimental consequences: an NADPH-competitive inhibitor will display potency dependence on NADPH concentration, whereas YVAE's potency depends on HMG-CoA concentration, necessitating different assay design and data interpretation strategies [1].

enzyme inhibition mechanism HMG-CoA vs NADPH competition bisubstrate enzyme inhibitor selectivity

Quantified Fold-Improvement Over First-Generation Soybean Hypocholesterolemic Peptide LPYP: YVAE Provides an Approximately 11.6-Fold Potency Gain

LPYP (Leu-Pro-Tyr-Pro), the first hypocholesterolemic peptide isolated from soybean glycinin, serves as the historical benchmark for HMG-CoA reductase inhibitory peptides with an established IC₅₀ of 484 μM [1][2]. YVAE, designed through a statin-conformation-based rational approach, achieves an IC₅₀ of 41.8 μM, representing an approximately 11.6-fold improvement in inhibitory potency relative to LPYP [2]. This improvement is quantitatively documented in multiple peer-reviewed studies across the Pak research program (2006–2012). By comparison, the further-optimized extended peptide FGYVAE (IC₅₀ = 0.4 μM), which incorporates YVAE as its core recognized motif, achieves a 1,200-fold improvement [3], validating YVAE's role as the critical pharmacophoric scaffold responsible for the potency trajectory.

peptide potency evolution LPYP benchmark hypocholesterolemic peptide optimization fold-improvement

Conformational Basis of Activity: YVAE Adopts a Type I β-Turn Conformation That Sterically Mimics Statin Drugs, Providing a Structure-Based Rationale for Inhibitor Design

Conformational analysis of YVAE peptide derivatives demonstrated that the active conformations of YVAE-series peptides contain a type I β-turn in the N-terminus, and the steric positioning of these active conformations closely resembles that of statin drugs bound to HMG-CoA reductase [1]. This structure-function similarity between YVAE peptides and statins—established through computational conformational analysis and validated by the observed increase in inhibitory activity across the studied peptide series—provides a rational, experimentally-supported basis for YVAE's mechanism of action [1]. No comparable conformational characterization has been reported for the alternative tetrapeptides IAVP, LPYP, or the IAVPGEVA series, limiting their utility in structure-guided optimization campaigns [2].

peptide conformation β-turn structure statin mimicry structure-activity relationship

Scaffold Validation: YVAE Is the Recognized Core Motif for Designing Ultra-Potent Extended HMG-CoA Reductase Inhibitory Peptides Including FGYVAE and DFGYVAE

YVAE has been experimentally validated as the recognized sequence motif for iterative potency optimization in multiple independent studies [1][2]. Using YVAE as the core scaffold, researchers designed cyclic and linear extended peptides that achieved dramatic potency gains: FGYVAE (IC₅₀ = 0.4 μM, 1,200-fold improvement over LPYP) [1] and DFGYVAE (IC₅₀ = 0.16 μM, ~3,000-fold improvement over LPYP) [2]. Eight cyclic peptide libraries were constructed based on the YVAE sequence as a recognized motif, and the design parameter 'V' was specifically calibrated using YVAE conformational data [1]. No other tetrapeptide from the original library (IAVE, YAVE, IVAE) has been adopted as a recognized scaffold for further optimization in published studies. This establishes YVAE as the experimentally privileged starting point for structure-activity relationship (SAR) expansion programs targeting enhanced HMGR inhibition [1][2].

peptide scaffold recognized motif lead optimization DFGYVAE FGYVAE

Evidence-Based Research and Industrial Application Scenarios for L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid (YVAE)


Enzymology and Mechanistic Studies Requiring Quantitative HMG-CoA-Competitive Inhibition with a Validated Kᵢ

YVAE is the peptide of choice for in vitro enzymology experiments requiring a competitive inhibitor of HMG-CoA (not NADPH) with a published equilibrium binding constant. Its Kᵢ of 15.2 ± 1.4 μM [1], determined through kinetic analysis with varying HMG-CoA concentrations, enables Cheng-Prusoff correction, cross-assay comparison, and rigorous enzyme kinetics modeling. In contrast, IAVP is an NADPH-competitive inhibitor with no reported Kᵢ, and the alternative library peptides IAVE, YAVE, and IVAE—while HMG-CoA-competitive—lack published Kᵢ characterization, precluding their use in quantitative enzymology workflows where binding affinity independent of substrate concentration is required. YVAE's type I β-turn conformation and statin steric mimicry [2] additionally support its use in co-crystallization and structure-based mechanistic studies of the HMGR active site.

Structure-Activity Relationship (SAR) Lead Optimization Campaigns Targeting Hypocholesterolemic Peptide Development

YVAE is the experimentally validated recognized motif for SAR expansion programs. Its adoption as the core scaffold in eight cyclic peptide libraries directly led to FGYVAE (IC₅₀ = 0.4 μM) and DFGYVAE (IC₅₀ = 0.16 μM), achieving up to 3,000-fold potency gains over the LPYP benchmark [1][2]. The high correlation (R = 0.99) between the proximity parameter (Pr) and inhibitory activity for YVAE-based peptides [3] provides a quantitative design framework unavailable for other tetrapeptides. No alternative tetrapeptide from the original library (IAVE, YAVE, IVAE) has been utilized as a scaffold in published optimization studies, making YVAE the only procurement choice that directly connects to an established SAR trajectory with documented sub-micromolar endpoints.

Hypocholesterolemic Bioassay Development and Functional Food Research Requiring a Mid-Potency HMG-CoA Reductase Inhibitory Peptide Standard

With an IC₅₀ of 41.8 μM, YVAE occupies a strategically useful potency window between first-generation food-derived peptides (LPYP, IC₅₀ = 484 μM) and ultra-potent extended derivatives (DFGYVAE, IC₅₀ = 0.16 μM) [1]. This intermediate potency makes YVAE suitable as a standardized positive control or reference inhibitor in bioassay development, particularly for screening natural product extracts or food protein hydrolysates where very high-potency inhibitors would saturate the assay dynamic range. Its defined competitive mechanism with respect to HMG-CoA (not NADPH) [2] and its four-residue length—simpler to synthesize and characterize than extended peptides—provide practical advantages for routine assay deployment and inter-laboratory reproducibility.

Computational Chemistry and Molecular Modeling Studies of Peptide-Statin Pharmacophore Overlap

YVAE is uniquely positioned for computational chemistry applications due to its published conformational characterization. The 2012 conformational analysis established that YVAE derivatives adopt a type I β-turn in the N-terminus with steric positioning that mimics statin drugs [1], while the 2006 design study quantified the proximity parameter (Pr) correlation with inhibitory activity [2]. This combination of experimentally-validated conformational data and a quantitative structure-activity model is not available for any comparator tetrapeptide. YVAE therefore serves as the only evidence-supported starting point for molecular dynamics simulations, docking studies, and pharmacophore modeling aimed at understanding peptide-statin structure-function relationships at the HMG-CoA reductase active site.

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